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Compound of Interest

Compound Name: Perfluorooctanesulfonyl fluoride

Cat. No.: B1210615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Perfluorooctanesulfonyl Fluoride (POSF), a key intermediate in the synthesis of per- and

polyfluoroalkyl substances (PFAS). Understanding the spectroscopic characteristics of POSF is

crucial for its identification, quantification, and the study of its environmental fate and

toxicological profile. This document summarizes nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, outlines experimental protocols, and visualizes key

analytical workflows and fragmentation pathways.

Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for

Perfluorooctanesulfonyl Fluoride (C₈F₁₇SO₂F). Due to the limited availability of complete,

publicly accessible experimental datasets, some data is presented as typical ranges for the

functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for the identification and structural elucidation of fluorinated

compounds. The chemical shifts are referenced to CFCl₃ (0 ppm). The perfluorooctyl chain
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exhibits distinct signals for the CF₃ group, the six internal CF₂ groups, and the CF₂ group

adjacent to the sulfonyl fluoride moiety.

Assignment
Typical Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constants

(J, Hz)

F-SO₂
Not specified in

search results
Triplet J(F-F) ≈ 5-15

α-CF₂ (to SO₂) -110 to -115 Multiplet

β-CF₂ -121 to -123 Multiplet

γ, δ, ε, ζ-CF₂ -122 to -124 Multiplet

η-CF₂ -126 to -127 Multiplet

ω-CF₃ -81 to -82 Triplet J(F-F) ≈ 8-12

Note: Specific experimental values for chemical shifts and coupling constants for

Perfluorooctanesulfonyl Fluoride were not available in the searched literature. The provided

ranges are based on general knowledge of perfluoroalkyl chains.[1][2][3]

¹³C NMR Spectroscopy

Obtaining high-quality ¹³C NMR spectra for perfluorinated compounds can be challenging due

to the large C-F coupling constants, which can lead to complex multiplets and low signal-to-

noise ratios.[4][5] The chemical shifts are referenced to tetramethylsilane (TMS, 0 ppm).

Assignment

Typical

Chemical Shift

(δ, ppm)

Multiplicity ¹J(C-F) (Hz) ²J(C-F) (Hz)

CF₃ 107 - 120 Quartet 280 - 300 30 - 35

CF₂ 108 - 125 Triplet 250 - 280 25 - 30

CF₂-SO₂F 110 - 128 Triplet 260 - 290 30 - 40
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Note: Specific experimental ¹³C NMR data for Perfluorooctanesulfonyl Fluoride was not

found. The presented data is based on typical values for perfluorinated alkanes.[6][7][8]

Infrared (IR) Spectroscopy
The IR spectrum of Perfluorooctanesulfonyl Fluoride is dominated by strong absorptions

corresponding to the C-F and S-O stretching vibrations.

Frequency (cm⁻¹) Vibrational Mode Intensity

1475 - 1450 S=O Asymmetric Stretch Strong

1250 - 1100 C-F Stretch Very Strong

850 - 830 S-F Stretch Strong

750 - 500 CF₂, CF₃ Bending Medium to Strong

Note: The provided frequency ranges are based on theoretical calculations for related

perfluoroalkyl sulfonates and general IR absorption tables.[9][10][11][12] Experimental spectra

may show multiple sharp bands in the C-F stretching region.

Mass Spectrometry (MS)
Electron ionization (EI) of Perfluorooctanesulfonyl Fluoride leads to extensive fragmentation

of the perfluoroalkyl chain. The molecular ion is often of low abundance or absent.
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m/z Proposed Fragment Relative Abundance

419 [C₈F₁₇]⁺ Low

219 [C₄F₉]⁺ Medium

169 [C₃F₇]⁺ High

131 [C₃F₅]⁺ High

119 [C₂F₅]⁺ High

100 [C₂F₄]⁺ Medium

85 [SO₂F]⁺ Medium

69 [CF₃]⁺ Very High (Base Peak)

Note: This fragmentation pattern is proposed based on the mass spectra of similar

perfluorinated compounds.[13][14][15][16][17][18][19] The analysis of intact POSF by gas

chromatography-mass spectrometry (GC-MS) can be challenging, and derivatization is often

employed.[20][21][22]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of Perfluorooctanesulfonyl
Fluoride in a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d) in a 5 mm NMR

tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband or fluorine-observe probe.[23][24]

¹⁹F NMR Acquisition:

Reference the spectrum to an internal or external standard (e.g., CFCl₃).
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Acquire the spectrum with a spectral width sufficient to cover the expected chemical shift

range (approx. -200 to 50 ppm).

Use a pulse sequence with a relaxation delay of at least 5 times the longest T₁ to ensure

quantitative integration.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A large number of scans may be required to achieve an adequate signal-to-noise ratio due

to the low natural abundance of ¹³C and C-F coupling.

For detailed structural analysis, consider acquiring ¹⁹F-decoupled ¹³C NMR spectra if the

instrumentation is available.

IR Spectroscopy Protocol
Sample Preparation: As Perfluorooctanesulfonyl Fluoride is a liquid, a thin film can be

prepared between two infrared-transparent salt plates (e.g., NaCl or KBr). Alternatively,

Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[25][26][27]

Data Acquisition:

Record a background spectrum of the clean salt plates or ATR crystal.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source is typically used.[21][22]

Chromatographic Separation:
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Injector: Use a split/splitless injector at a temperature of approximately 200-250°C.

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp

up to a final temperature of around 250-300°C.

Mass Spectrometric Detection:

Ionization: Electron ionization at 70 eV.

Mass Analyzer: Scan a mass range of m/z 40-600.

Data Analysis: Identify the peaks in the total ion chromatogram and analyze the

corresponding mass spectra.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound like Perfluorooctanesulfonyl Fluoride.
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Caption: Workflow for Spectroscopic Analysis of POSF.

Proposed Mass Spectrometry Fragmentation Pathway
This diagram illustrates a plausible electron ionization fragmentation pathway for

Perfluorooctanesulfonyl Fluoride.
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Caption: Proposed EI Fragmentation of POSF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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